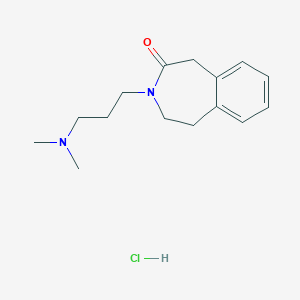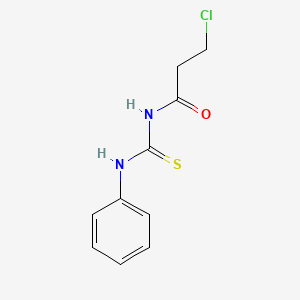
3-Chloro-N-(phenylcarbamothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(phenylcarbamothioyl)propanamide is an organic compound with the molecular formula C10H11ClN2OS It is a derivative of propanamide, where the amide nitrogen is substituted with a phenylcarbamothioyl group and a chlorine atom is attached to the third carbon of the propanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(phenylcarbamothioyl)propanamide typically involves the reaction of 3-chloropropionyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(phenylcarbamothioyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidation states or reduced forms of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(phenylcarbamothioyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(phenylcarbamothioyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropionamide: A simpler analog with a similar structure but lacking the phenylcarbamothioyl group.
N-(Phenylcarbamothioyl)propanamide: Similar structure but without the chlorine atom on the propanamide chain.
3-Chloro-N-(methylcarbamothioyl)propanamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-Chloro-N-(phenylcarbamothioyl)propanamide is unique due to the presence of both the chlorine atom and the phenylcarbamothioyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
21261-58-5 |
|---|---|
Molekularformel |
C10H11ClN2OS |
Molekulargewicht |
242.73 g/mol |
IUPAC-Name |
3-chloro-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C10H11ClN2OS/c11-7-6-9(14)13-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) |
InChI-Schlüssel |
PQSDSXCWRADDFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




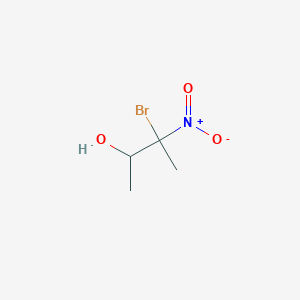
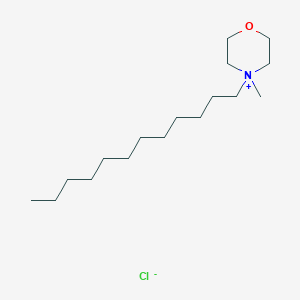

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

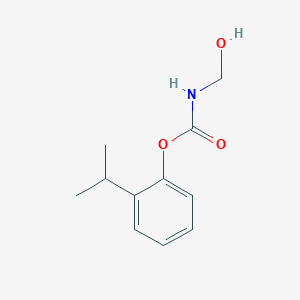
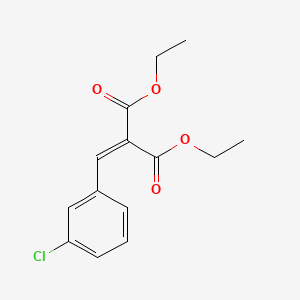

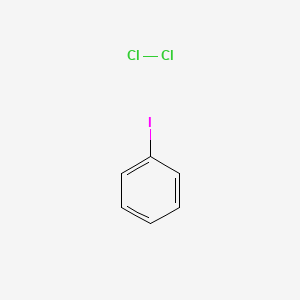
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
